CCG-232601

Overview

Description

CCG 232601 is a potent and orally active inhibitor of the Rho/MRTF/SRF transcriptional pathway. This compound has shown significant potential in inhibiting the development of bleomycin-induced dermal fibrosis in mice, making it a promising candidate for antifibrotic research, particularly for systemic scleroderma .

Preparation Methods

The synthesis of CCG 232601 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure is synthesized through a series of reactions involving the condensation of specific starting materials.

Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and reduction.

Final Assembly: The final compound is assembled by coupling the functionalized core structure with other chemical entities under specific reaction conditions.

Chemical Reactions Analysis

CCG 232601 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: Substitution reactions, such as halogenation and nitration, are commonly used to introduce new functional groups into the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine and bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CCG 232601 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a tool to study the Rho/MRTF/SRF transcriptional pathway and its role in various chemical processes.

Biology: In biological research, CCG 232601 is used to investigate the role of the Rho/MRTF/SRF pathway in cellular functions and disease mechanisms.

Medicine: The compound has shown potential as an antifibrotic agent, particularly in the treatment of systemic scleroderma and other fibrotic diseases.

Mechanism of Action

CCG 232601 exerts its effects by inhibiting the Rho/MRTF/SRF transcriptional pathway. This pathway is involved in the regulation of gene expression related to cellular functions such as migration, proliferation, and differentiation. The compound inhibits the activity of myocardin-related transcription factors, leading to the downregulation of target genes involved in fibrosis and other pathological processes .

Comparison with Similar Compounds

CCG 232601 is similar to other compounds that inhibit the Rho/MRTF/SRF pathway, such as CCG 203971. CCG 232601 has unique properties that make it particularly effective in inhibiting dermal fibrosis. Similar compounds include:

CCG 203971: Another potent inhibitor of the Rho/MRTF/SRF pathway with similar applications in antifibrotic research.

CCG 203971: Exhibits similar effects on cell viability and mitochondrial function.

CCG 232601 stands out due to its higher potency and oral activity, making it a more suitable candidate for therapeutic applications.

Biological Activity

CCG-232601 is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the context of fibrosis and related diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

This compoundfunctions primarily as an inhibitor of the Rho/MRTF/SRF (serum response factor) signaling pathway. This pathway plays a crucial role in regulating gene expression associated with cell proliferation and differentiation, particularly in myofibroblasts, which are central to the pathogenesis of fibrosis. By inhibiting this pathway, this compoundcan modulate the activity of myocardin-related transcription factors (MRTFs), thereby affecting the transcriptional regulation of fibrotic markers such as ACTA2 (alpha-smooth muscle actin) and collagen.

Cytotoxicity Studies

In vitro studies have demonstrated that this compoundexhibits dose-dependent cytotoxicity against various cell lines. The IC50 values for this compoundwere reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| WI-38 | 14.2 ± 2.57 |

| C2C12 | 12.9 ± 2.84 |

| HEK293T | 0.55 |

These results indicate that this compoundis effective at inhibiting cell viability in a range of human cell types, with varying potency depending on the specific cell line used .

In Vivo Efficacy

This compoundhas shown promising results in animal models, particularly in the context of bleomycin-induced dermal fibrosis. In these studies, oral administration of this compoundat a dose of 50 mg/kg resulted in significant inhibition of fibrotic development, comparable to higher doses of its predecessor compound, CCG-203971 .

Pharmacokinetics

Pharmacokinetic studies have indicated that this compoundhas improved metabolic stability and solubility compared to earlier compounds in its class. This enhancement allows for better plasma exposure when administered orally, which is critical for long-term therapeutic applications.

| Parameter | Value |

|---|---|

| Oral Dose | 50 mg/kg |

| Plasma Exposure Improvement | >10-fold over CCG-203971 |

These pharmacokinetic properties suggest that this compoundmay be a viable candidate for further development as an antifibrotic agent .

Case Studies

- Scleroderma Model : In a murine model of scleroderma, treatment with this compoundsignificantly reduced dermal fibrosis markers and improved overall skin condition compared to control groups. This study highlights the compound's potential in treating fibrotic diseases characterized by excessive collagen deposition .

- Pulmonary Fibrosis : Another study explored the effects of this compoundon pulmonary fibrosis models, demonstrating a reduction in collagen accumulation and improved lung function metrics post-treatment .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing CCG-232601’s inhibitory effects on Rho/MRTF/SRF signaling in vitro?

- Methodological Answer: Begin by establishing dose-response curves using IC50 determination (550 nM for CCG-232601) in fibrotic cell lines (e.g., dermal fibroblasts). Use luciferase reporter assays to quantify SRF transcriptional activity, and validate results with Western blotting for downstream targets like α-SMA or collagen I. Include controls with Rho pathway activators (e.g., LPA) and reference inhibitors (e.g., CCG-203971) . For mitochondrial function, pair extracellular flux analysis (e.g., Seahorse) to measure OCR and ECAR under varying concentrations (e.g., 20–50 μM) .

Q. How should CCG-232601 be stored and handled to ensure compound stability in laboratory settings?

- Methodological Answer: Store lyophilized this compoundat -20°C for long-term stability (2–3 years) and 0–4°C for short-term use (days to weeks). Reconstitute in DMSO to a stock concentration of 10 mM, aliquot to avoid freeze-thaw cycles, and confirm solubility in aqueous buffers (23 μg/mL in water). Pre-test stability via HPLC before critical experiments to rule out degradation .

Q. What are the key parameters for designing in vivo studies to evaluate CCG-232601’s anti-fibrotic efficacy?

- Methodological Answer: Use murine models of systemic sclerosis (e.g., bleomycin-induced skin fibrosis). Administer this compoundorally at 50 mg/kg daily, monitoring plasma AUC (15250 hr·ng/mL at 10 mg/kg) to ensure bioavailability. Terminate experiments at 21–28 days, quantifying dermal thickness, hydroxyproline content, and histopathology. Include vehicle controls and reference compounds (e.g., nintedanib) for comparative analysis .

Advanced Research Questions

Q. How does this compoundmodulate mitochondrial respiration and glycolysis in fibrotic cell models, and what are the implications for its anti-fibrotic mechanism?

- Methodological Answer: Perform real-time metabolic profiling using extracellular flux analyzers. At 50 μM, this compoundreduces OCR (indicating suppressed oxidative phosphorylation) and ECAR (reduced glycolysis) in fibroblasts. Follow with FCCP (uncoupler) and rotenone/antimycin A (ETC inhibitors) to distinguish mitochondrial vs. non-mitochondrial respiration. Correlate these findings with ATP production rates (Chart C in ) and transcriptomic analysis of metabolic genes (e.g., PDK4, LDHA) .

Q. How can researchers resolve contradictions between in vitro potency (IC50 = 550 nM) and in vivo dosing requirements (50 mg/kg) for CCG-232601?

- Methodological Answer: Investigate pharmacokinetic-pharmacodynamic (PK/PD) mismatches. Measure tissue-specific drug accumulation (e.g., skin vs. plasma) via LC-MS/MS and assess protein binding (e.g., plasma albumin). Use physiologically based pharmacokinetic (PBPK) modeling to predict effective free concentrations. Compare with in vitro 3D culture systems that better mimic tissue stiffness and drug penetration .

Q. What methodological frameworks are optimal for formulating hypothesis-driven research questions on CCG-232601’s off-target effects?

- Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population: fibrotic cells; Intervention: CCG-232601; Comparison: existing inhibitors; Outcome: off-target kinase profiling). Use high-throughput kinome screening (e.g., KINOMEscan) and CRISPR-Cas9 validation to identify non-Rho/MRTF targets. Cross-validate with transcriptomic datasets (RNA-seq) from treated vs. untreated models .

Q. Data Analysis & Reproducibility

Q. What strategies ensure rigorous analysis of CCG-232601’s dose-dependent effects on ATP production?

- Methodological Answer: Normalize ATP data to cell viability (e.g., via MTT assay) to exclude cytotoxicity confounders. Use non-linear regression (e.g., GraphPad Prism) to calculate EC50 values from dose-response curves. For reproducibility, adhere to MIAME standards for metabolomics data, and deposit raw datasets in public repositories (e.g., GEO or MetaboLights) with detailed metadata .

Q. How should researchers address variability in CCG-232601’s efficacy across different fibroblast lineages?

- Methodological Answer: Stratify cell lines by disease stage (e.g., early vs. late fibrosis) and donor demographics (e.g., age, sex). Perform multi-omics integration (proteomics, epigenomics) to identify biomarkers of response. Use mixed-effects statistical models to account for inter-line variability, and report results with 95% confidence intervals .

Q. Ethical & Literature Review Practices

Q. How can researchers ethically incorporate third-party data on CCG-232601’s physicochemical properties into their studies?

- Methodological Answer: Follow institutional guidelines for data reuse (e.g., CC-BY-SA 3.0 licenses). For proprietary data (e.g., Cambridge Structural Database entries), submit formal requests to rights holders, specifying research scope and intended outcomes (e.g., publication in non-commercial journals). Cite all sources with DOI links and avoid paraphrasing uncritically .

Properties

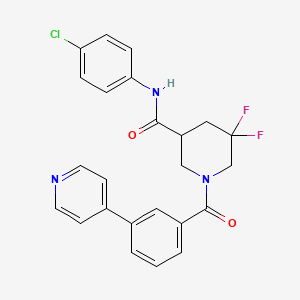

IUPAC Name |

N-(4-chlorophenyl)-5,5-difluoro-1-(3-pyridin-4-ylbenzoyl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClF2N3O2/c25-20-4-6-21(7-5-20)29-22(31)19-13-24(26,27)15-30(14-19)23(32)18-3-1-2-17(12-18)16-8-10-28-11-9-16/h1-12,19H,13-15H2,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJLDLGLVZUENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1(F)F)C(=O)C2=CC=CC(=C2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClF2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.